molecular formula C9H20N2O2S B13009976 (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine

(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine

Katalognummer: B13009976
Molekulargewicht: 220.33 g/mol
InChI-Schlüssel: UJJVKDJXDKLDJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a methylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentane ring, followed by the introduction of the methyl and methylsulfonyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons.

Wissenschaftliche Forschungsanwendungen

(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other cyclopentane derivatives with different substituents, such as:

  • (5-Methylcyclopentane-1,3-diyl)dimethanamine
  • (1-(Methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine

Uniqueness

The presence of both a methyl group and a methylsulfonyl group on the cyclopentane ring makes (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine unique. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C9H20N2O2S

Molekulargewicht

220.33 g/mol

IUPAC-Name

[3-(aminomethyl)-4-methyl-3-methylsulfonylcyclopentyl]methanamine

InChI

InChI=1S/C9H20N2O2S/c1-7-3-8(5-10)4-9(7,6-11)14(2,12)13/h7-8H,3-6,10-11H2,1-2H3

InChI-Schlüssel

UJJVKDJXDKLDJU-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CC1(CN)S(=O)(=O)C)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.